molecular formula C7H12N2O B2558218 (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol CAS No. 1855899-74-9

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Cat. No. B2558218
CAS RN: 1855899-74-9
M. Wt: 140.186
InChI Key: FABQIOUUMTYOTM-UHFFFAOYSA-N
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Description

“(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . It is an organic intermediate that can be obtained by reducing 1-methyl-imidazole-4-carboxylic acid . It can be further chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride, which can be used as an organic synthesis intermediate and pharmaceutical intermediate in laboratory research and chemical production processes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H12N2O/c1-3-9-4-6(2)8-7(9)5-10/h4,10H,3,5H2,1-2H3 .

Scientific Research Applications

Methanol in Alcoholic Drinks

Methanol occurs naturally in most alcoholic beverages at levels that are generally considered safe. Research has attempted to define a tolerable concentration of methanol in alcoholic drinks to avoid toxicity, highlighting the importance of monitoring and controlling methanol levels in consumer products to ensure public health safety (Paine & Dayan, 2001).

Methanol Reforming for Hydrogen Production

Methanol reforming processes, including decomposition, partial oxidation, steam reforming, and oxidative steam reforming, are significant for hydrogen production. Research focusing on Cu-based catalysts and reaction mechanisms underlines the importance of methanol in developing clean energy sources (Yong et al., 2013).

Bioethanol for Biodiesel Production

Utilizing bioethanol, a less toxic alternative to methanol, for biodiesel production emphasizes the shift towards sustainable and renewable energy sources. This approach leverages local agricultural resources, enhancing energy independence and sustainability (Brunschwig et al., 2012).

Thermal Energy Transport via Methanol Synthesis and Decomposition

Exploring thermal energy transport systems through methanol synthesis and decomposition reactions offers innovative solutions for energy conservation and environmental protection. Research in this area focuses on catalyst development, reactor design, and system efficiency to harness unused industrial heat for residential and commercial use (Liu et al., 2002).

Methanol as a Fixative in Histology

Methacarn, a methanol-based fixative solution, demonstrates the utility of methanol in preserving tissue samples for histological examination. This method offers advantages over traditional ethanol-based fixatives, such as reduced shrinkage and enhanced preservation of cellular structures (Puchtler et al., 1970).

Methanol in Liquid-Phase Synthesis

Methanol plays a crucial role in liquid-phase synthesis processes, such as in the production of chemicals and fuels. Research into catalysts, reaction mechanisms, and kinetics provides insight into optimizing these processes for industrial applications (Cybulski, 1994).

properties

IUPAC Name

(1-ethyl-4-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-4-6(2)8-7(9)5-10/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABQIOUUMTYOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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